Cas no 1346598-66-0 (Hordenine-d6)

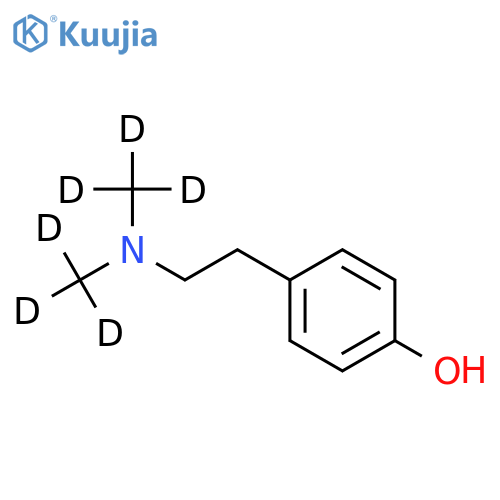

Hordenine-d6 structure

商品名:Hordenine-d6

Hordenine-d6 化学的及び物理的性質

名前と識別子

-

- Hordenine-d6

- G18446

- 4-[2-[Bis(trideuteriomethyl)amino]ethyl]phenol

- CS-0203292

- HY-N0113S

- 1346598-66-0

-

- インチ: InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3/i1D3,2D3

- InChIKey: KUBCEEMXQZUPDQ-WFGJKAKNSA-N

- ほほえんだ: CN(C)CCC1=CC=C(C=C1)O

計算された属性

- せいみつぶんしりょう: 171.153024578g/mol

- どういたいしつりょう: 171.153024578g/mol

- 同位体原子数: 6

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

Hordenine-d6 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0203292-5mg |

Hordenine-d6 |

1346598-66-0 | 5mg |

$0.0 | 2022-04-27 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-490635-5 mg |

Hordenine-d6, (Out of Stock: Availability 8/25/23) |

1346598-66-0 | 5mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-490635-5mg |

Hordenine-d6, |

1346598-66-0 | 5mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AE39914-10mg |

Hordenine-d6 |

1346598-66-0 | 98% | 10mg |

$405.00 | 2024-04-20 | |

| A2B Chem LLC | AE39914-50mg |

Hordenine-d6 |

1346598-66-0 | 50mg |

$1717.00 | 2024-01-04 | ||

| MedChemExpress | HY-N0113S-5mg |

Hordenine-d |

1346598-66-0 | 98.03% | 5mg |

¥2300 | 2024-07-21 | |

| TRC | H669602-5mg |

Hordenine-d6 |

1346598-66-0 | 5mg |

$ 230.00 | 2023-09-07 | ||

| TRC | H669602-50mg |

Hordenine-d6 |

1346598-66-0 | 50mg |

$ 1774.00 | 2023-09-07 | ||

| MedChemExpress | HY-N0113S-10mg |

Hordenine-d |

1346598-66-0 | 98.03% | 10mg |

¥3700 | 2024-07-21 | |

| ChemScence | CS-0203292-50mg |

Hordenine-d6 |

1346598-66-0 | 50mg |

$0.0 | 2022-04-27 |

Hordenine-d6 関連文献

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

3. Book reviews

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

1346598-66-0 (Hordenine-d6) 関連製品

- 539-15-1(Hordenine)

- 370-98-9(N-Methyl-p-tyramine)

- 62493-39-4(Hordenine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量